3-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-4,5-dihydroxyoxan-2-yl 10-{[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate
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Overview
Description
Platycoside A is a natural compound derived from the roots of Platycodon grandiflorum, commonly known as balloon flower. It belongs to the class of triterpenoid saponins, which are known for their diverse pharmacological activities. Platycoside A has been studied for its potential health benefits, including anti-inflammatory, anti-obesity, anti-cancer, and anti-oxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Platycoside A typically involves extraction from the roots of Platycodon grandiflorum. The extraction process includes the use of solvents such as ethanol or methanol to isolate the saponins. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to purify Platycoside A .
Industrial Production Methods
Industrial production of Platycoside A involves large-scale extraction and purification processes. The roots of Platycodon grandiflorum are harvested and dried before being processed. The dried roots are then ground into a fine powder and extracted using solvents. The extract is concentrated and purified using chromatographic methods to obtain Platycoside A in large quantities .
Chemical Reactions Analysis
Types of Reactions
Platycoside A undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis is used to break down Platycoside A into its aglycone and sugar moieties.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Platycoside A.
Glycosylation: Enzymatic glycosylation is employed to attach sugar moieties to the aglycone part of Platycoside A.
Major Products Formed
The major products formed from these reactions include various derivatives of Platycoside A, such as platycodin D, platycoside E, and other glycosylated forms .
Scientific Research Applications
Mechanism of Action
Platycoside A exerts its effects through multiple molecular targets and pathways. It modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes. It also induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Additionally, Platycoside A enhances antioxidant defenses by upregulating the expression of antioxidant enzymes .
Comparison with Similar Compounds
Similar Compounds
- Platycodin D
- Platycoside E
- Platyconic Acid A
- Polygalacin D
Uniqueness
Platycoside A is unique due to its specific glycosylation pattern and its potent bioactivity. Compared to other similar compounds, Platycoside A has shown higher efficacy in certain pharmacological assays, making it a valuable compound for further research and development .
Properties
IUPAC Name |
[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 10-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94O29/c1-22-43(83-47-39(73)33(67)26(64)18-78-47)38(72)41(75)48(80-22)85-45-34(68)27(65)19-79-51(45)87-52(77)58-12-11-53(2,3)13-24(58)23-7-8-30-54(4)14-25(63)46(57(20-61,21-62)31(54)9-10-55(30,5)56(23,6)15-32(58)66)86-50-42(76)44(36(70)29(17-60)82-50)84-49-40(74)37(71)35(69)28(16-59)81-49/h7,22,24-51,59-76H,8-21H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHADRFMYRLBVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94O29 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1255.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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